Kyotorphin vs. Met-Enkephalin: In Vivo Analgesic Potency (Tail-Pinch Test)
Kyotorphin demonstrates 4.2-fold higher analgesic potency than Met-enkephalin following intracisternal administration in mice, a key differentiator for studies where dose-sparing or enhanced efficacy is critical [1].
| Evidence Dimension | In vivo analgesic potency |
|---|---|
| Target Compound Data | ED50 = 34.7 nmol/mouse |
| Comparator Or Baseline | Met-enkephalin: ED50 = 145.7 nmol/mouse (estimated from 4.2x potency ratio) |
| Quantified Difference | 4.2-fold higher potency (Kyotorphin vs. Met-enkephalin) |
| Conditions | Mouse tail-pinch test, intracisternal injection |
Why This Matters
This significant potency advantage (4.2x) is a primary driver for selecting Kyotorphin over Met-enkephalin for in vivo pain research, enabling the use of lower doses and potentially revealing a larger therapeutic window.
- [1] Shiomi, H., Ueda, H., & Takagi, H. (1981). Isolation and identification of an analgesic opioid dipeptide kyotorphin (Tyr-Arg) from bovine brain. Neuropharmacology, 20(7), 633-638. DOI: 10.1016/0028-3908(81)90109-X. View Source
